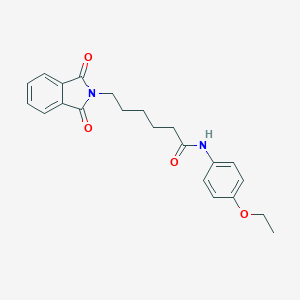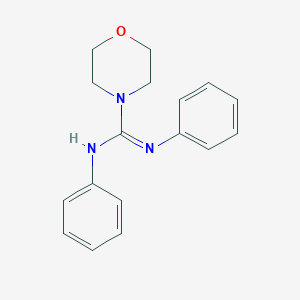
2-(4-Bromophenyl)-2-oxoethyl 4-(2-methoxyanilino)-4-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Bromophenyl)-2-oxoethyl 4-(2-methoxyanilino)-4-oxobutanoate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as BOC-L-phenylalanine 4-(2-methoxyanilino)-4-oxobutyl ester or simply BOC-L-Phe-OMe.
Wirkmechanismus
The mechanism of action of BOC-L-Phe-OMe is not well understood, but it is believed to interact with specific receptors or enzymes in biological systems. This compound may also have an effect on the structure and function of proteins, which are important molecules in many biological processes.
Biochemical and Physiological Effects:
BOC-L-Phe-OMe has been shown to have various biochemical and physiological effects in different studies. For example, it has been reported to inhibit the activity of angiotensin-converting enzyme (ACE), which is involved in the regulation of blood pressure. This compound has also been shown to inhibit the growth of cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using BOC-L-Phe-OMe in lab experiments is its ease of synthesis and availability. This compound is also stable under normal laboratory conditions, which makes it a suitable candidate for various applications. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for the use of BOC-L-Phe-OMe in scientific research. One possible direction is the synthesis of new peptidomimetics and bioactive compounds based on this compound. Another direction is the investigation of its potential therapeutic applications, such as in the treatment of hypertension or cancer. Further studies are also needed to determine the mechanism of action and potential side effects of this compound.
Conclusion:
In conclusion, BOC-L-Phe-OMe is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, as well as future directions for this compound have been discussed in this paper. Further research is needed to fully understand the potential of BOC-L-Phe-OMe in scientific research and its potential applications in various fields.
Synthesemethoden
The synthesis of BOC-L-Phe-OMe involves the reaction of 4-bromophenylacetic acid with N,N-dimethylformamide dimethyl acetal, followed by the addition of BOC-L-phenylalanine and 2-methoxyaniline. The reaction mixture is then stirred at room temperature for several hours and purified by column chromatography to obtain the final product.
Wissenschaftliche Forschungsanwendungen
BOC-L-Phe-OMe has been widely used in scientific research as a building block for the synthesis of peptidomimetics and bioactive compounds. Peptidomimetics are compounds that mimic the structure and function of peptides, which are important molecules in biological systems. Bioactive compounds are molecules that have a specific biological activity, such as enzyme inhibition or receptor activation.
Eigenschaften
Produktname |
2-(4-Bromophenyl)-2-oxoethyl 4-(2-methoxyanilino)-4-oxobutanoate |
|---|---|
Molekularformel |
C19H18BrNO5 |
Molekulargewicht |
420.3 g/mol |
IUPAC-Name |
[2-(4-bromophenyl)-2-oxoethyl] 4-(2-methoxyanilino)-4-oxobutanoate |
InChI |
InChI=1S/C19H18BrNO5/c1-25-17-5-3-2-4-15(17)21-18(23)10-11-19(24)26-12-16(22)13-6-8-14(20)9-7-13/h2-9H,10-12H2,1H3,(H,21,23) |
InChI-Schlüssel |
QJMVLKBQZBITLY-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=O)CCC(=O)OCC(=O)C2=CC=C(C=C2)Br |
Kanonische SMILES |
COC1=CC=CC=C1NC(=O)CCC(=O)OCC(=O)C2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B258885.png)
![7-(4-fluorobenzyl)-8-[(3-methoxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B258888.png)

![N-1,3-benzodioxol-5-yl-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B258894.png)


![N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3,4-dimethoxybenzamide](/img/structure/B258899.png)
![1-(Spiro[2.3]hex-1-ylcarbonyl)indoline](/img/structure/B258901.png)
![N-[2-(2-methoxyphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B258902.png)
![(5E)-3-[(dipropylamino)methyl]-5-[(2-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B258904.png)
![3-[2-(Dimethylamino)ethyl]-5-methyl-5-(4-propoxyphenyl)imidazolidine-2,4-dione](/img/structure/B258905.png)

